N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-13(15(22)20-6-7-25-17(20)18-9)19-14(21)11-8-10-4-2-3-5-12(10)24-16(11)23/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSDBRROCGQAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of a thiourea derivative with an appropriate diketone or aldehyde under acidic or basic conditions to form the thiazolopyrimidine ring.
Chromene Synthesis: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the thiazolopyrimidine core with the chromene derivative through an amide bond formation, typically using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide, demonstrate anticonvulsant properties. Specifically, studies have shown that modifications at the 7-position can enhance efficacy against seizures induced by pentylenetetrazole in rat models. The structure–activity relationship (SAR) suggests that optimizing substituents at this position could lead to more potent compounds .
Acetylcholinesterase Inhibition
Compounds containing the thiazolo[3,2-a]pyrimidine scaffold have been explored as potential acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and growth .
Diacylglycerol Kinase Inhibition
Another area of interest is the inhibition of diacylglycerol kinase by certain derivatives of thiazolo[3,2-a]pyrimidine. For instance, R59022 has been identified as a potent inhibitor that increases protein kinase C activity by preventing the phosphorylation of key substrates in platelets . This suggests that further modifications to this compound could yield compounds with similar or enhanced inhibitory effects.
Case Study 1: Anticonvulsant Efficacy
A study on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated significant anticonvulsant activity in animal models. The study focused on the relationship between structural modifications and biological activity, revealing that specific substitutions at the 6-position enhanced efficacy against seizures .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of thiazolo[3,2-a]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal death and improve cognitive function in treated animals .
Wirkmechanismus
The mechanism by which N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent-Based Variations
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Difference : The phenylcarboxamide group at the 6-position replaces the chromene-carboxamide moiety.
- The methoxyphenyl group may enhance lipophilicity compared to the chromene system .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Difference : An ethyl ester and a 2,4,6-trimethoxybenzylidene group replace the carboxamide and chromene moieties.
- Impact : The ester group increases hydrolytic instability compared to the carboxamide. The trimethoxybenzylidene substituent introduces steric bulk, affecting molecular conformation (e.g., dihedral angle of 80.94° between fused rings) and crystal packing via C–H···O interactions .
Structural and Crystallographic Insights
Biologische Aktivität
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine family, characterized by a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 307.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 941924-89-6 |
Target Interaction
This compound primarily acts as a glutamate receptor antagonist . This interaction is significant because glutamatergic neurotransmission is crucial for cognitive functions such as learning and memory. By modulating this pathway, the compound may exhibit neuroprotective effects and potential therapeutic benefits in neurological disorders.
Biochemical Pathways
The compound’s mechanism involves influencing several biochemical pathways:
- Neurotransmission Modulation : Alters glutamate signaling, which could have implications in treating conditions like Alzheimer's disease.
- Enzyme Inhibition : Potentially inhibits specific enzymes linked to cancer progression, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . Studies reveal significant activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, achieving minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting diseases like HIV.
- Neuroprotective Agents : Given its action on glutamate receptors, it may be developed into neuroprotective agents for conditions such as stroke or neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are established for preparing N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and what are critical optimization parameters?
Methodological Answer: The synthesis involves two key steps: (1) Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of 2-aminothiazole derivatives with β-keto esters (e.g., ethyl cyanoacetate) under acidic reflux (acetic acid/acetic anhydride, 8–10 hours, 110–120°C). (2) Coupling the coumarin-3-carboxylic acid to the amine group using HATU/DIPEA in DMF. Critical parameters include:
- Temperature control : Excess heat during cyclization may lead to ring-opening byproducts.
- Molar ratios : A 1:1.2 ratio of thiazole precursor to coumarin carbonyl chloride minimizes unreacted intermediates.
- Solvent purity : Anhydrous DMF is essential to prevent hydrolysis during amide formation. Yields typically range 70–78% after recrystallization (ethyl acetate/ethanol) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the coumarin carbonyl (δ ~160 ppm) and thiazolo[3,2-a]pyrimidine methyl protons (δ 2.3–2.5 ppm).
- FT-IR : Confirm carbonyl stretches (thiazolo[3,2-a]pyrimidin-5-one at 1680–1700 cm⁻¹; coumarin-2-one at 1720–1740 cm⁻¹).
- Single-crystal X-ray diffraction : Resolves spatial configuration, with SHELXL-2018 refinement ( ) critical for validating dihedral angles (e.g., 80.94° between thiazolo[3,2-a]pyrimidine and coumarin rings) and hydrogen-bonding networks (C—H···O interactions, R factor <0.06) .
Advanced Research Questions
Q. How can discrepancies between computational molecular packing predictions and experimental crystallographic data be resolved?
Methodological Answer:
- Graph set analysis ( ): Classify hydrogen bonds (e.g., C(6) motifs) to identify overlooked interactions.
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H/N···H interactions >15% suggest polar packing drivers).
- Periodic DFT calculations : Use CASTEP with TS-vdW corrections to model dispersion forces. For π-π stacking between coumarin rings, experimental distances (3.5–3.8 Å) should align with simulated values within 0.1 Å .
Q. What strategies improve low yields in the final amide coupling step?
Methodological Answer:
- Pre-activation : Treat coumarin-3-carboxylic acid with HATU/DIPEA (1:2 molar ratio) in DMF at 0°C for 30 minutes before adding the amine.
- Microwave assistance : 80°C, 150W, 20 minutes accelerates kinetics while reducing side reactions.
- Steric mitigation : Introduce a tert-butoxycarbonyl (Boc) group on the thiazole nitrogen temporarily, removed post-coupling via TFA .
Q. How can bioactivity screening be designed to evaluate pharmacological potential?
Methodological Answer:
- In vitro assays : Use MTT tests (cancer cell lines) and COX-2 inhibition assays (IC₅₀ determination). For antimicrobial activity, employ microdilution (MIC against S. aureus and E. coli).
- Molecular docking : Target the coumarin moiety to intercalate DNA (PDB: 1BNA) and the thiazolo[3,2-a]pyrimidine core to inhibit kinases (PDB: 1ATP). Validate with SPR to measure binding kinetics (ka/kd) .
Data Contradiction Analysis
Q. How should researchers address conflicting hydrogen-bonding patterns in crystallographic studies?
Methodological Answer:
- Multi-temperature XRD : Collect data at 100K and 296K to assess thermal motion effects on H-bond geometry.
- Twining analysis : Use PLATON to check for missed twinning (common in polar space groups like P2₁).
- Comparative topology : Contrast with analogous structures (e.g., ’s C—H···O chains along c-axis) to identify atypical interactions .
Methodological Optimization
Q. What computational approaches best predict the compound’s solubility and bioavailability?
Methodological Answer:
- QSPR models : Use ACD/Percepta to estimate logP (expected ~2.1) and aqueous solubility (-3.5 to -4.0 logS).
- MD simulations : Solvate in TIP3P water for 50 ns; monitor coumarin ring hydration (radial distribution function g(r) >2.5 indicates aggregation).
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) with a 70:30 dodecane/hexane membrane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
